molecular formula C12H10N2O4 B3053496 Dimethyl quinoxaline-2,3-dicarboxylate CAS No. 54107-99-2

Dimethyl quinoxaline-2,3-dicarboxylate

Cat. No.: B3053496
CAS No.: 54107-99-2
M. Wt: 246.22 g/mol
InChI Key: KJGMTJLKKFWUBJ-UHFFFAOYSA-N
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Description

Dimethyl quinoxaline-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound with a fused benzene and pyrazine ring structure. This compound is part of the quinoxaline family, known for its significant biological and pharmacological activities. Quinoxaline derivatives have been extensively studied due to their diverse therapeutic applications, including antifungal, antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl quinoxaline-2,3-dicarboxylate can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with dimethyl oxalate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids like hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs green chemistry principles to minimize environmental impact. For example, the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate or di-ammonium phosphate, has been explored to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Dimethyl quinoxaline-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl quinoxaline-2,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound’s derivatives exhibit significant biological activities, making them valuable in the study of antimicrobial and anticancer agents.

    Medicine: Quinoxaline derivatives are explored for their potential therapeutic applications, including treatments for infectious diseases and cancer.

    Industry: The compound is used in the development of dyes, fluorescent materials, and optoelectronic devices

Mechanism of Action

The mechanism of action of dimethyl quinoxaline-2,3-dicarboxylate and its derivatives involves interactions with various molecular targets. These compounds can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. For example, some quinoxaline derivatives act as kinase inhibitors, blocking the activity of specific kinases involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl quinoxaline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising results in various therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

dimethyl quinoxaline-2,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-17-11(15)9-10(12(16)18-2)14-8-6-4-3-5-7(8)13-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGMTJLKKFWUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305203
Record name dimethyl quinoxaline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54107-99-2
Record name NSC169715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl quinoxaline-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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